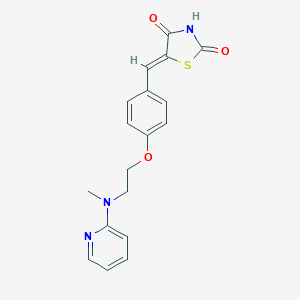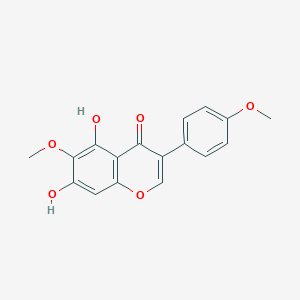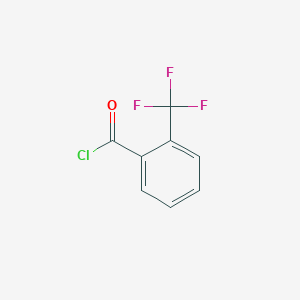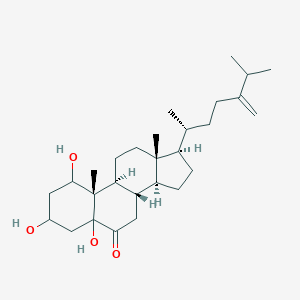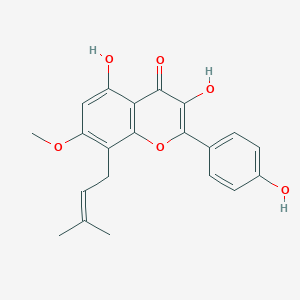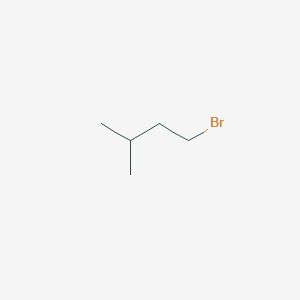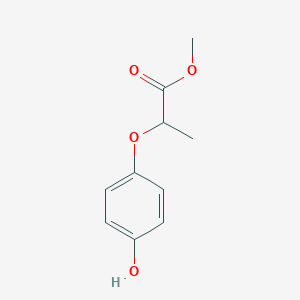
2-(4-hydroxyphénoxy)propanoate de méthyle
Vue d'ensemble
Description
Methyl 2-(4-hydroxyphenoxy)propanoate is an organic compound with the molecular formula C10H12O4. It is a derivative of propanoic acid and features a hydroxyphenoxy group attached to the propanoate backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
Methyl 2-(4-hydroxyphenoxy)propanoate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibition and as a model compound for understanding biochemical pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the production of high-efficiency herbicides and other agrochemicals.
Mécanisme D'action
Mode of Action
The mode of action of Methyl 2-(4-hydroxyphenoxy)propanoate is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular levels remain to be elucidated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets . .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and depends on the specific context of the biochemical pathway in which Methyl 2-(4-hydroxyphenoxy)propanoate is involved .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that Methyl 2-(4-hydroxyphenoxy)propanoate is involved in are not well-characterized. It is likely that this compound interacts with various enzymes or cofactors in these pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(4-hydroxyphenoxy)propanoate can be synthesized through several methods. One common method involves the condensation reaction between halogenated methyl propionate and hydroquinone in the presence of an alkaline reagent and a polar aprotic solvent . The reaction typically proceeds as follows:
Reactants: Halogenated methyl propionate (e.g., methyl chloropropionate, methyl bromopropionate, or methyl iodopropionate) and hydroquinone.
Conditions: The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with an alkaline reagent like potassium carbonate (K2CO3).
Process: The mixture is heated to facilitate the condensation reaction, resulting in the formation of methyl 2-(4-hydroxyphenoxy)propanoate.
Industrial Production Methods
In industrial settings, the production of methyl 2-(4-hydroxyphenoxy)propanoate often involves optimization of the crystallization process to achieve high purity and desired particle size distribution . Parameters such as stirring rate, cooling rate, seeding quantity, and aging time are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-hydroxyphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenoxypropanoates.
Comparaison Avec Des Composés Similaires
Methyl 2-(4-hydroxyphenoxy)propanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-hydroxyphenoxy)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(4-hydroxyphenoxy)acetate: Similar structure but with an acetate group instead of a propanoate group.
Methyl 2-(4-methoxyphenoxy)propanoate: Similar structure but with a methoxy group instead of a hydroxy group.
The uniqueness of methyl 2-(4-hydroxyphenoxy)propanoate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
methyl 2-(4-hydroxyphenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYSCNGPNOYZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225645 | |
| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60075-04-9 | |
| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60075-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)
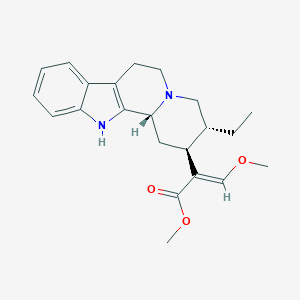
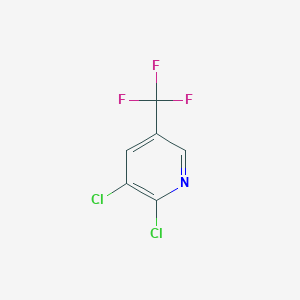
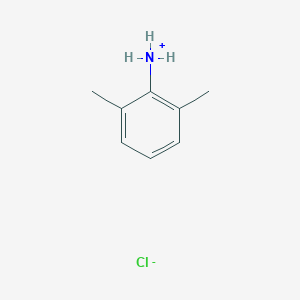
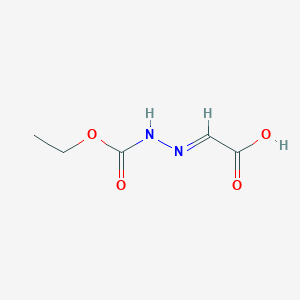

![Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)](/img/structure/B150216.png)
